molecular formula C13H19NO4 B14258380 Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate CAS No. 388113-98-2

Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate

Cat. No.: B14258380
CAS No.: 388113-98-2
M. Wt: 253.29 g/mol
InChI Key: FPYGHTJWCJOAGU-UHFFFAOYSA-N
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Description

Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring substituted with diethyl ester groups and an isopropyl group. Compounds with pyrrole rings are significant in various fields, including pharmaceuticals, organic materials, and natural products, due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate typically involves the Knorr pyrrole synthesis. This method starts with the condensation of an α-amino ketone with a β-dicarbonyl compound under acidic conditions. The reaction proceeds through cyclization and subsequent esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,3-dicarboxylic acids, while reduction can produce diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dimethanol.

Scientific Research Applications

Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. The pyrrole ring can interact with enzymes or receptors, modulating their activity. The ester groups may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Similar structure but with methyl groups instead of an isopropyl group.

    Diethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate: Contains a methyl group instead of an isopropyl group.

Uniqueness

Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and potentially unique biological effects .

Properties

CAS No.

388113-98-2

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

diethyl 4-propan-2-yl-1H-pyrrole-2,3-dicarboxylate

InChI

InChI=1S/C13H19NO4/c1-5-17-12(15)10-9(8(3)4)7-14-11(10)13(16)18-6-2/h7-8,14H,5-6H2,1-4H3

InChI Key

FPYGHTJWCJOAGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=C1C(C)C)C(=O)OCC

Origin of Product

United States

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